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Compound of Interest

Compound Name: 2-Ethylhex-5-en-1-ol

Cat. No.: B041564 Get Quote

Introduction

2-Ethylhex-5-en-1-ol is an unsaturated alcohol with applications in the synthesis of various

organic compounds, including fragrances and specialty chemicals. A thorough understanding of

its spectroscopic characteristics is paramount for researchers, scientists, and professionals in

drug development for quality control, reaction monitoring, and structural elucidation. This

technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 2-Ethylhex-5-en-1-ol, complete with

detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Ethylhex-5-en-1-ol. It is
important to note that while extensive searches were conducted, a complete experimental

dataset for this specific molecule is not readily available in public databases. Therefore, the ¹H

NMR data is a predicted spectrum, and the mass spectrometry data is for the isomeric

compound 2-Ethyl-2-hexen-1-ol, which is expected to exhibit a similar fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.8 m 1H H-5

~5.0 m 2H H-6

~3.5 d 2H H-1

~2.1 m 2H H-4

~1.5 m 1H H-2

~1.4 m 2H -CH₂- (ethyl)

~0.9 t 3H -CH₃ (ethyl)

¹³C NMR

While a specific peak list is not publicly available, the carbon environments of 2-Ethylhex-5-en-
1-ol would produce distinct signals. The approximate chemical shift ranges for the different

carbon atoms are:

Carbon Atom Approximate Chemical Shift (ppm)

C-1 (-CH₂OH) 60-70

C-2 40-50

C-3 (ethyl -CH₂-) 20-30

C-4 30-40

C-5 (=CH-) 130-140

C-6 (=CH₂) 110-120

Ethyl -CH₃ 10-20

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~3080 Medium =C-H stretch (alkene)

~2960, ~2870 Strong C-H stretch (alkane)

~1640 Medium C=C stretch (alkene)

~1050 Strong C-O stretch (primary alcohol)

~910 Strong
=C-H bend (alkene, out-of-

plane)

Mass Spectrometry (MS) of 2-Ethyl-2-hexen-1-ol
m/z Relative Intensity Possible Fragment

128 Low [M]⁺ (Molecular Ion)

110 Moderate [M - H₂O]⁺

99 Moderate [M - C₂H₅]⁺

81 High [C₆H₉]⁺

67 High [C₅H₇]⁺

55 Very High [C₄H₇]⁺ (Base Peak)

41 High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of an unsaturated

alcohol like 2-Ethylhex-5-en-1-ol.

NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of 2-Ethylhex-5-en-1-ol in 0.6-0.8 mL of a deuterated

solvent (e.g., CDCl₃, Deuterated Chloroform) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45

degrees, and a relaxation delay of 1-2 seconds.

A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-

noise ratio.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100

MHz.

Proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon atom.

A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C,

a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are required.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small drop of neat 2-Ethylhex-5-en-1-ol directly onto the center of the ATR crystal.
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If the sample is a solid at room temperature, a small amount of the solid is placed on the

crystal and firm pressure is applied with the built-in press to ensure good contact.

Data Acquisition:

A background spectrum of the empty, clean ATR crystal is recorded to subtract atmospheric

and instrument interferences.

The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution

of 4 cm⁻¹.

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2-Ethylhex-5-en-1-ol (e.g., 1 mg/mL) in a volatile organic solvent

such as dichloromethane or hexane.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, typically operated at 250 °C. A split ratio of 50:1 is common

for initial analyses.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m

length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp at a

rate of 10 °C/min to a final temperature of 250 °C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Ethylhex-5-en-1-ol.

Sample: 2-Ethylhex-5-en-1-ol
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A generalized workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylhex-5-en-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041564#spectroscopic-data-of-2-ethylhex-5-en-1-ol-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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